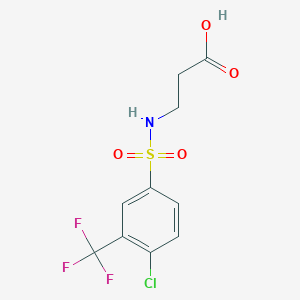

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. Sulfonamides are a group of compounds that contain the sulfonamide group, typically characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds have been extensively studied for their potential as therapeutic agents, including as carbonic anhydrase inhibitors and antiviral agents .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and the conversion of intermediates into sulfonyl chlorides, followed by nucleophilic attack by amines . For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and proceeds through several steps to yield the final sulfonamide compounds . Additionally, the synthesis of sulfonic acids can be achieved using hypervalent iodine trifluoromethylating agents under mild conditions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups such as halogens, nitro groups, or alkyl groups. The presence of these substituents can significantly influence the molecular properties and biological activity of the compounds .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including condensation reactions to form bis-pyrazolones , resolution of enantiomers through chromatographic separation , and antagonistic activity at GABA receptors . The reactivity of these compounds is often influenced by the substituents on the aromatic ring and the presence of the sulfonamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The presence of chloro and trifluoromethyl groups can also impact the acidity and stability of the sulfonamide group . Additionally, the separation of stereoisomers of related compounds can be achieved using reverse-phase high-performance liquid chromatography, indicating the importance of stereochemistry in the physical properties of these compounds .

Scientific Research Applications

Synthesis Applications : This compound and its derivatives are often used in organic synthesis. For instance, Enders, Berg, and Jandeleit (2003) demonstrated the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone, highlighting its use in acid-catalyzed benzylation and as a precursor of unsaturated sulfones (Enders, Berg, & Jandeleit, 2003).

Thromboxane A2 Receptor Antagonists : Wang et al. (2014) synthesized derivatives of this compound as potent thromboxane A2 prostanoid (TP) receptor antagonists. These derivatives showed remarkable potency and might be leads for developing antithromboxane therapies (Wang et al., 2014).

GABA B Receptor Antagonists : Abbenante, Hughes, and Prager (1997) described the synthesis of related chlorinated acids as weak specific antagonists of GABA at the GABAB receptor. This research provides insights into the neuropharmacological potential of such compounds (Abbenante, Hughes, & Prager, 1997).

Chiral Intermediate in Antidepressant Drugs : Choi et al. (2010) used a similar compound as a chiral intermediate in the synthesis of antidepressant drugs. The study highlighted the use of microbial reductases for this purpose, indicating its relevance in pharmaceutical synthesis (Choi et al., 2010).

Cationic Cyclisations in Chemistry : Haskins and Knight (2002) explored the use of trifluoromethanesulfonic (triflic) acid, a related compound, in cationic cyclisations to form pyrrolidines and polycyclic systems, demonstrating its utility in complex organic synthesis (Haskins & Knight, 2002).

Introduction of the 9-Phenyl-9-fluorenyl Protecting Group : Soley and Taylor (2019) discussed the use of sulfonamides, which are closely related to the compound , for the introduction of the 9-Phenyl-9-fluorenyl protecting group in chemical synthesis, indicating its significance in protecting group chemistry (Soley & Taylor, 2019).

Trifluoromethylating Agent in Organic Synthesis : Koller et al. (2009) utilized sulfonic acids, akin to our compound of interest, for trifluoromethylation, which is a valuable reaction in organic chemistry, particularly for introducing trifluoromethyl groups in various substrates (Koller et al., 2009).

properties

IUPAC Name |

3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO4S/c11-8-2-1-6(5-7(8)10(12,13)14)20(18,19)15-4-3-9(16)17/h1-2,5,15H,3-4H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESWHGIWOFMIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301192950 |

Source

|

| Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid | |

CAS RN |

612043-43-3 |

Source

|

| Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612043-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)